

# Fleroxacin pharmacokinetics absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fleroxacin

CAS No.: 79660-72-3

Cat. No.: S528064

[Get Quote](#)

## Pharmacokinetic Parameters of Fleroxacin

| Parameter                                  | Healthy Subjects   | Patients with Renal Impairment / Hemodialysis | References |
|--------------------------------------------|--------------------|-----------------------------------------------|------------|
| Bioavailability                            | ~100%              | Expected to be similar                        | [1] [2]    |
| Time to Peak Plasma Concentration (T~max~) | 1-2 hours          | Information not specified in sources          | [1] [3]    |
| Protein Binding                            | 23%                | Information not specified in sources          | [2]        |
| Volume of Distribution (V~d~)              | 110 L or 0.85 L/kg | Information not specified in sources          | [3] [2]    |
| Elimination Half-Life                      | 9-12 hours         | Significantly prolonged                       | [1] [4]    |
| Renal Clearance                            | 53 - 70 mL/min     | Significantly decreased                       | [1] [3]    |
| Total Body Clearance                       | ~130 mL/min        | Information not specified in sources          | [3]        |

| Parameter                    | Healthy Subjects                        | Patients with Renal Impairment / Hemodialysis    | References  |
|------------------------------|-----------------------------------------|--------------------------------------------------|-------------|
| Primary Route of Elimination | Renal (50-70% as unchanged drug)        | Reduced renal excretion, leading to accumulation | [1] [4] [5] |
| Metabolic Pathways           | Hepatic (N-demethylation & N-oxidation) | Metabolic clearance becomes more significant     | [6] [2]     |

## Metabolism and Metabolites

**Fleroxacin** undergoes metabolism in the liver via two primary pathways, resulting in one active and one inactive metabolite.



Click to download full resolution via product page

- **N-demethylfleroxacin:** This is an **active metabolite** with antimicrobial properties. Its formation accounts for approximately **54% of the drug's metabolic clearance** [6] [7].
- **Fleroxacin N-oxide:** This is an **inactive metabolite** and accounts for about **33% of the metabolic clearance** [6].

In healthy subjects, serum levels of these metabolites are very low, but they can accumulate in patients with end-stage renal disease [6] [5].

## Key Experimental Protocols in Pharmacokinetic Studies

The data presented are derived from established clinical pharmacokinetic study designs. Below is a summary of the methodology from two key studies.

### Protocol 1: Steady-State Pharmacokinetics in Infected Patients

A study investigated the steady-state pharmacokinetics in six male patients with skin infections [3].

- **Dosing Regimen:** 400 mg of oral **fleroxacin** administered once daily.
- **Sample Collection:** Ten blood samples and total urine output were collected over a 24-hour dosing interval at steady state.
- **Analytical Method:** **Fleroxacin** concentrations in serum and urine were determined using **High-Performance Liquid Chromatography (HPLC)**.
- **Data Analysis:** Standard non-compartmental methods were used to calculate pharmacokinetic parameters, including  $C_{\sim}max_{\sim}$ ,  $T_{\sim}max_{\sim}$ , half-life, volume of distribution, and clearance.

### Protocol 2: Multiple-Dose Study in Hemodialysis Patients

A critical study defined the pharmacokinetics and dosing recommendations for patients on hemodialysis [6] [8].

- **Subjects:** Eight non-infected patients receiving regular hemodialysis.
- **Dosing Regimen:** Six oral daily doses of 200 mg **fleroxacin** on days 1 to 6.
- **Hemodialysis Schedule:** Sessions were conducted on days 1, 3, and 6.
- **Modeling:** Data were fitted to a **two-compartment model** using **nonlinear mixed-effects modeling (NONMEM)** over a total observation period of 8 days.
- **Clearance Calculation:** Dialysis clearance was calculated both from the amount of drug recovered in the dialysate and from the rate of extraction from plasma.

## Impact of Renal Impairment and Dosing Guidance

Pharmacokinetic parameters change significantly in renal impairment. The extended half-life leads to accumulation of both the parent drug and its metabolites [6] [1].

- **Hemodialysis Clearance:** Hemodialysis effectively removes **fleroxacin**. Dialysis clearance was measured at **126 ± 29 mL/min** based on dialysate recovery [6] [8].
- **Dosing Recommendation:** For infected patients receiving hemodialysis, the recommended regimen is an initial oral dose of **400 mg**, followed by **200 mg daily** [6] [8]. The study advised caution with prolonged treatment due to the potential for accumulation.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Fleroxacin clinical pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
2. Fleroxacin - an overview | ScienceDirect Topics [sciencedirect.com]
3. Steady-state pharmacokinetics of fleroxacin in patients with skin and... [pubmed.ncbi.nlm.nih.gov]
4. Fleroxacin [en.wikipedia.org]
5. The metabolism and pharmacokinetics of fleroxacin in ... [pubmed.ncbi.nlm.nih.gov]
6. (PDF) Pharmacokinetics of fleroxacin after multiple oral dosing in... [academia.edu]
7. Fleroxacin: Uses, Interactions, Mechanism of Action [go.drugbank.com]
8. Pharmacokinetics of fleroxacin after multiple oral dosing in ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Fleroxacin pharmacokinetics absorption distribution metabolism]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b528064#fleroxacin-pharmacokinetics-absorption-distribution-metabolism>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)